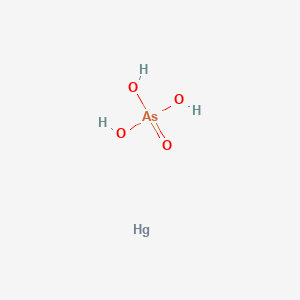
Mercury hydrogenarsenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury hydrogenarsenate, also known as mercury (II) hydrogen arsenate, is a chemical compound with the formula HgHAsO₄. It is a yellow powder and is known for its toxicity and potential applications in various fields. The compound is composed of mercury, arsenic, hydrogen, and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Mercury hydrogenarsenate can be synthesized through the reaction of mercury (II) oxide with arsenic acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. The general reaction is as follows:
HgO+H3AsO4→HgHAsO4+H2O
Industrial Production Methods: Industrial production of this compound involves the careful handling of mercury and arsenic compounds due to their toxic nature. The process requires stringent safety measures to prevent exposure and environmental contamination. The synthesis is usually carried out in specialized facilities equipped with appropriate safety protocols.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form higher oxidation states of mercury and arsenic.
Reduction: The compound can be reduced to elemental mercury and arsenic under specific conditions using reducing agents.
Substitution: this compound can participate in substitution reactions where the arsenate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, zinc dust.
Substitution Reagents: Halides, thiols.
Major Products Formed:
Oxidation: Formation of mercury (II) oxide and arsenic pentoxide.
Reduction: Elemental mercury and arsenic.
Substitution: Various organomercury and organoarsenic compounds.
Scientific Research Applications
Mercury hydrogenarsenate has several applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of arsenic and mercury.
Biology: Studied for its effects on biological systems, particularly its toxicological impact on living organisms.
Medicine: Investigated for its potential use in the treatment of certain diseases, although its toxicity limits its therapeutic applications.
Industry: Utilized in the manufacturing of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
Mercury hydrogenarsenate can be compared with other mercury and arsenic compounds:
Mercuric chloride (HgCl₂): Similar in toxicity but differs in its chemical structure and reactivity.
Arsenic trioxide (As₂O₃): Shares toxicological properties but has different applications and chemical behavior.
Mercury (II) oxide (HgO): Similar in terms of mercury content but differs in its oxidation state and reactivity.
Uniqueness: this compound is unique due to its combination of mercury and arsenic in a single compound, leading to distinct chemical and toxicological properties. Its dual toxicity from both mercury and arsenic makes it a compound of significant interest in toxicological studies.
Comparison with Similar Compounds
- Mercuric chloride (HgCl₂)
- Arsenic trioxide (As₂O₃)
- Mercury (II) oxide (HgO)
- Mercuric sulfide (HgS)
- Arsenic pentoxide (As₂O₅)
Properties
CAS No. |
7784-37-4 |
|---|---|
Molecular Formula |
AsH3HgO4 |
Molecular Weight |
342.54 g/mol |
IUPAC Name |
arsoric acid;mercury |
InChI |
InChI=1S/AsH3O4.Hg/c2-1(3,4)5;/h(H3,2,3,4,5); |
InChI Key |
IDARKLQOQUZQOL-UHFFFAOYSA-N |
Canonical SMILES |
O[As](=O)(O)O.[Hg] |
Related CAS |
13437-80-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


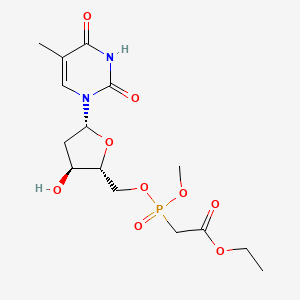
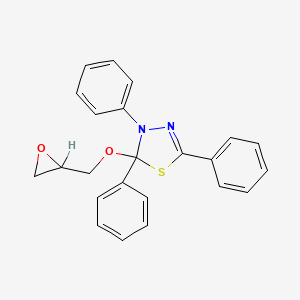
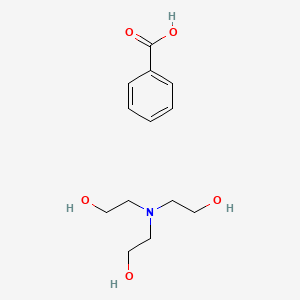
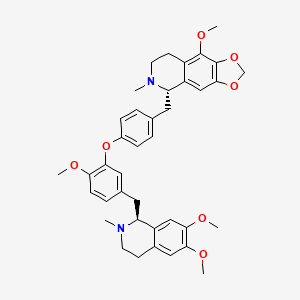
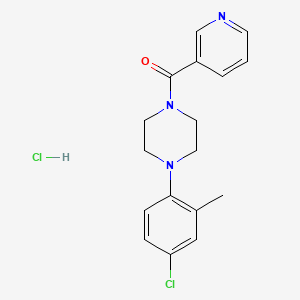
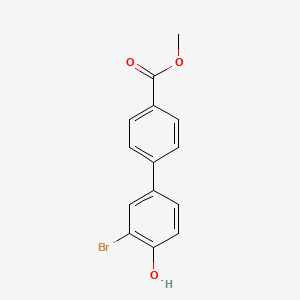
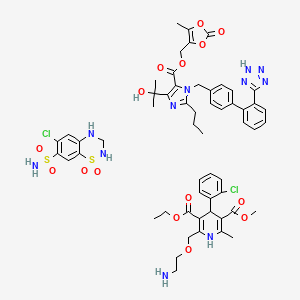
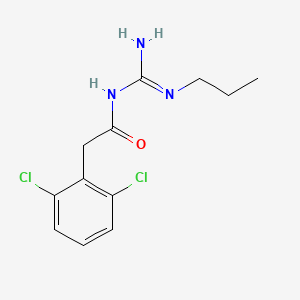
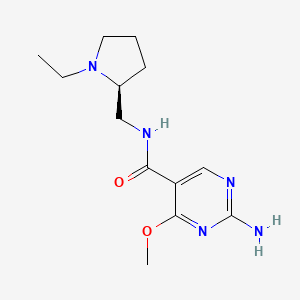


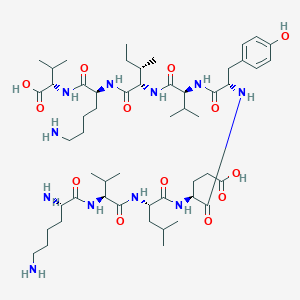

![4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol](/img/structure/B12754080.png)
